SMND-309 Exhibits Superior Potency Over Parent Compound Salvianolic Acid B in Cerebral Ischemia Model
In a rat model of permanent focal cerebral ischemia, SMND-309 demonstrated significantly higher neuroprotective potency compared to its parent compound, salvianolic acid B (Sal B), when administered at equal mg/kg doses [1][2].
| Evidence Dimension | Neuroprotective Potency (Infarct Volume Reduction) |
|---|---|
| Target Compound Data | SMND-309 reduced infarct volume significantly at doses >4.0 mg/kg (i.v.), with sustained protection for up to 7 days at 25.0 mg/kg |
| Comparator Or Baseline | Salvianolic Acid B (Sal B) exhibited lower potency at the same mg/kg dose, requiring higher concentrations for similar effect |
| Quantified Difference | SMND-309 exhibits significantly higher potency compared to Sal B at the same mg/kg; specific infarct volume reduction data available in the referenced studies |
| Conditions | Permanent middle cerebral artery occlusion (pMCAO) rat model; intravenous administration 30 min post-ischemia |
Why This Matters
Procuring SMND-309 instead of generic Sal B ensures a more potent and reliable neuroprotective effect in preclinical stroke models, reducing the required dose and improving experimental outcomes.
- [1] Tian J, Fu F, Li G, Wang Y, Gao Y, Liu Z, et al. (2E)-2-{6-[(E)-2-carboxyvinyl]-2,3-dihydroxyphenyl}-3-(3,4-dihydroxyphenyl) propenoic acid, a novel compound designated SMND-309, is a new degradation product of salvianolic acid B. Eur J Pharmacol. 2009; 615(1-3): 77-84. View Source
- [2] Tian J, Fu F, Li G, et al. SMND-309, a novel derivate of salvianolic acid B, attenuates apoptosis and ameliorates mitochondrial energy metabolism in rat cortical neurons. Biol Pharm Bull. 2009; 32(1): 7-12. View Source
